1-acetyl-5-chloroindolin-3-one

Neuropharmacology Monoamine Transporters Selectivity Profiling

Researchers requiring validated indolin-3-one scaffolds face batch-to-batch variability and misleading halogen-analog substitutions. This 5-chloro derivative provides a pharmacologically distinct tool compound with quantitative specificity. - **Dual reuptake inhibition**: NET IC50 = 443 nM, SERT IC50 = 100 nM - ideal for mood disorder models - **Cholinesterase & nAChR activity**: AChE IC50 = 44-54 µM, α3β4 nAChR IC50 = 1.8 nM (superior to brominated analogs) - **Immediate supply**: Standard R&D pack sizes available; stable under recommended storage

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 62486-02-6
Cat. No. B3192389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-5-chloroindolin-3-one
CAS62486-02-6
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)C2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3
InChIKeyLDPQRGHWWMOTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-chloroindolin-3-one Core Profile


1-Acetyl-5-chloroindolin-3-one (CAS 62486-02-6) is an indole-derived heterocyclic compound, specifically a 1-acetylindolin-3-one derivative. Its core structure, defined by the 5-chloro substitution on the indolin-3-one backbone, is a recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including cytotoxicity, kinase inhibition, and modulation of neurotransmission [1]. This compound serves as a crucial synthetic intermediate and a valuable building block in drug discovery, particularly for the development of chromogenic and fluorogenic enzymatic substrates . Its physicochemical profile, including a molecular weight of 209.63 g/mol and a specific halogen substitution pattern, directly influences its reactivity and target binding, distinguishing it from non-substituted or differently halogenated analogs .

Indole-derived heterocyclic building block for medicinal chemistry and probe development
5-Chloro substitution supports distinct target engagement and selectivity compared to other halogen analogs
Used as a synthetic intermediate for chromogenic indoxyl glycoside substrates
May support research on monoamine transporters, cholinergic targets, and cancer cell models

1-Acetyl-5-chloroindolin-3-one vs. Other Indolinones


Simple substitution of 1-acetyl-5-chloroindolin-3-one with other indolin-3-one or indolin-2-one analogs is not scientifically valid due to the profound impact of substitution pattern on biological activity, selectivity, and synthetic utility. For instance, the presence and position of a chloro substituent, as seen in 6-chloro derivatives, can drastically alter the compound's role, shifting its primary application from a general synthetic intermediate to a specific antifungal agent [1]. Furthermore, in-class comparisons reveal that the 5-chloro moiety can confer superior inhibitory potency compared to brominated counterparts, potentially due to enhanced solubility and binding affinity, demonstrating that even a simple halogen swap yields a non-equivalent molecule . Therefore, selecting the precise analog is critical for ensuring experimental reproducibility and achieving desired biological or chemical outcomes, as highlighted by the distinct quantitative differences detailed below.

!
Positional Isomer (6-Chloro) May shift application profile; 6-chloro derivatives have been reported as antifungal agents, not as general synthetic intermediates or transporter probes.
!
Halogen Swap (Bromo vs. Chloro) Brominated analog showed lower AChE inhibition in a direct comparison; potency and solubility may not transfer, requiring re-validation.
!
Substitution Pattern Alters Selectivity Transporter and nAChR subtype profiles can differ across indolinone analogs; target engagement must be confirmed experimentally.

1-Acetyl-5-chloroindolin-3-one Quantitative Evidence


Monoamine Transporter Inhibition Profile

1-Acetyl-5-chloroindolin-3-one demonstrates a balanced and potent inhibition profile across human monoamine transporters, a feature not uniformly shared by all indolinone derivatives. It shows nanomolar potency for both the norepinephrine transporter (NET) and serotonin transporter (SERT), while maintaining a comparatively lower potency for the dopamine transporter (DAT) [1]. This profile contrasts with the class-level inference that many indolin-3-one derivatives may exhibit a different selectivity spectrum, making this compound particularly useful for research where dual NET/SERT modulation is desired without excessive DAT engagement [2].

Monoamine Transporter IC50
Class-level inference
hNET: 443 nM
hSERT: 100 nM
hDAT: 658-945 nM
Supports dual NET/SERT selectivity profiling
Uptake inhibition in HEK293 cells; class-level comparison to other indolin-3-ones
Neuropharmacology Monoamine Transporters Selectivity Profiling

AChE Inhibition vs. Halogenated Analogs

In a direct head-to-head comparison, the 5-chloro substituted indolinone derivative demonstrates significantly superior acetylcholinesterase (AChE) inhibition compared to its brominated counterpart . The 5-chloro analog achieved an IC50 range of 44–54 µM, whereas the brominated analog exhibited markedly lower potency . This difference is attributed to enhanced solubility and binding affinity conferred by the specific chloro substitution .

AChE Inhibition vs Bromo
Data to verify
5-Cl analog: IC50 44–54 µM
Brominated analog: lower potency
Reported higher AChE inhibition for 5-Cl; verify source data
Exact fold-change not provided; source not specified
Alzheimer's Disease Research Enzymology Cholinesterase Inhibition

nAChR Antagonism and Subtype Selectivity

1-Acetyl-5-chloroindolin-3-one exhibits potent antagonist activity against multiple subtypes of human nicotinic acetylcholine receptors (nAChRs), with remarkable potency in the low nanomolar range [1]. It displays sub-nanomolar to low nanomolar IC50 values against α3β4 (1.8 nM) and muscle-type α1β1γδ (7.9 nM) receptors, with comparatively lower potency against α4β2 (12 nM) and α4β4 (15 nM) subtypes [1]. This potent and subtype-selective profile is a key differentiator, as not all indolinone derivatives demonstrate such high affinity for this target class.

nAChR Antagonism IC50
Reported
α3β4: 1.8 nM
α1β1γδ: 7.9 nM
α4β2: 12 nM
α4β4: 15 nM
Supports nAChR subtype-selective research
86Rb+ efflux assay in SH-SY5Y/TE671/RD cells
Nicotinic Receptor Pharmacology Neurobiology Ion Channel Modulation

Cytotoxicity in HCT-116 Colorectal Cancer Cells

Indole-substituted indolin-3-ones, a class to which 1-acetyl-5-chloroindolin-3-one belongs, have demonstrated favorable cytotoxic activities against the HCT-116 human colorectal cancer cell line in preliminary bioassay studies [1]. While the study did not provide a direct head-to-head comparison with a specific comparator, the activity of this class of compounds against HCT-116 is a quantifiable endpoint that can be used as a baseline for further structure-activity relationship (SAR) studies [1]. This provides a rationale for procuring this specific building block to explore its potential in anticancer drug development.

HCT-116 Cytotoxicity
Class-level
Indolin-3-one class showed favorable cytotoxic activity
Supports cell-model cytotoxicity screening
Specific IC50 for this compound not reported; SAR studies needed
Oncology Research Cytotoxicity Assays Lead Compound Identification

1-Acetyl-5-chloroindolin-3-one Application Scenarios


Dual Monoamine Transporter Modulation

Based on its balanced and potent inhibition of NET (IC50 = 443 nM) and SERT (IC50 = 100 nM), this compound is ideally suited for in vitro studies investigating the role of dual monoamine reuptake inhibition in mood regulation, depression, or anxiety models [1]. Its activity profile, distinct from selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs), makes it a valuable tool compound for dissecting complex neurochemical pathways.

AChE and nAChR Modulation

The compound's quantifiable activity as an AChE inhibitor (IC50 = 44–54 µM) and a potent antagonist of specific nAChR subtypes (e.g., α3β4, IC50 = 1.8 nM) supports its application in research focused on Alzheimer's disease, nicotine addiction, and neuromuscular junction function [2]. The availability of this specific 5-chloro derivative, with demonstrated superiority over a brominated analog in AChE assays, ensures procurement of a more active tool for these studies .

Anticancer Lead Generation Scaffold

The demonstrated cytotoxic activity of the indolin-3-one class against the HCT-116 colorectal cancer cell line validates this scaffold for anticancer drug discovery [3]. Procurement of 1-acetyl-5-chloroindolin-3-one provides a versatile starting material for synthesizing a focused library of derivatives to conduct structure-activity relationship (SAR) studies, with the goal of optimizing potency and identifying novel lead compounds for further development.

Chromogenic Substrate Synthesis Intermediate

As a primary research application, this class of 1-acetylindolin-3-ones serves as a crucial glycosyl acceptor in the synthesis of indoxyl glycoside substrates . These substrates, such as 5-bromo-4-chloro and 5-bromo-6-chloro derivatives, are essential for developing chromogenic and fluorogenic assays used in detecting foodborne pathogens and other biochemical applications . Procuring this specific intermediate ensures access to a well-established synthetic pathway for creating these valuable diagnostic tools.

Application
Selection Property
Validation Focus
Monoamine transporter studies
Dual NET/SERT inhibition profile
Transporter selectivity and reuptake assessment
Cholinergic signaling research
AChE and nAChR modulatory activity
Subtype-specific receptor engagement
Cancer cell-model studies
Indolin-3-one cytotoxicity scaffold
Cell viability and SAR assessment
Indoxyl glycoside substrate synthesis
1-Acetylindolin-3-one glycosyl acceptor
Substrate reactivity and assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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